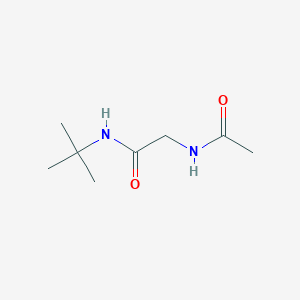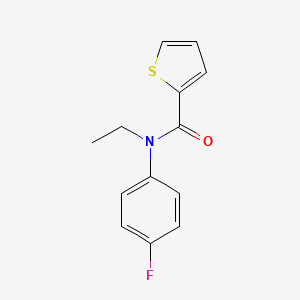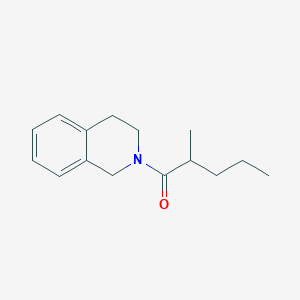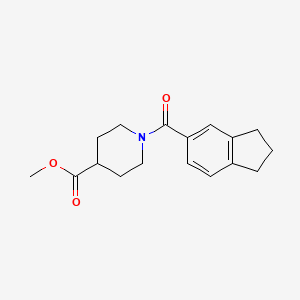![molecular formula C17H19NO4S B7500763 Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate, also known as Methyl TPSA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of sulfonamides and is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
作用機序
The mechanism of action of Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate TPSA involves the binding of the compound to the active site of CA IX, thereby inhibiting its activity. The binding of Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate TPSA to CA IX is highly specific and selective, making it an attractive target for cancer therapy. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, further highlighting its potential as an anticancer agent.
Biochemical and Physiological Effects:
Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate TPSA has been shown to have several biochemical and physiological effects. It has been shown to reduce the growth and metastasis of cancer cells, induce apoptosis, and inhibit the activity of CA IX. The compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate TPSA has several advantages for lab experiments. It is a potent and selective inhibitor of CA IX, making it an attractive target for cancer therapy. The compound is also easy to synthesize and purify, making it readily available for research purposes. However, Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate TPSA has some limitations for lab experiments. It is highly insoluble in water, which can limit its use in aqueous solutions. The compound is also relatively unstable, which can affect its activity over time.
将来の方向性
There are several future directions for the research on Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate TPSA. One potential direction is the development of analogs of the compound with improved solubility and stability. Another direction is the investigation of the anticancer activity of Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate TPSA in vivo, using animal models of cancer. The compound could also be used in combination with other anticancer agents to enhance its efficacy. Finally, the use of Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate TPSA as a diagnostic tool for the detection of CA IX in cancer cells could be explored further.
Conclusion:
Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate is a potent and selective inhibitor of CA IX, making it a promising target for cancer therapy. The compound has several advantages for lab experiments, including its easy synthesis and purification. However, it also has some limitations, such as its insolubility in water and instability. Further research on Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate TPSA could lead to the development of novel anticancer agents and diagnostic tools for cancer detection.
合成法
The synthesis of Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate TPSA involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-aminobenzoic acid methyl ester in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate TPSA as a white crystalline solid. The purity and yield of the compound can be improved by recrystallization and chromatographic techniques.
科学的研究の応用
Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate TPSA has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells. Inhibition of CA IX has been shown to reduce tumor growth and metastasis, making it a promising target for cancer therapy. Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate TPSA has also been used as a fluorescent probe for the detection of CA IX in cancer cells.
特性
IUPAC Name |
methyl 4-[(2,4,6-trimethylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11-9-12(2)16(13(3)10-11)23(20,21)18-15-7-5-14(6-8-15)17(19)22-4/h5-10,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHNVFAHWHXKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

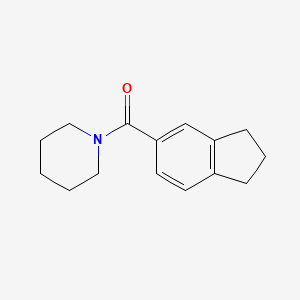
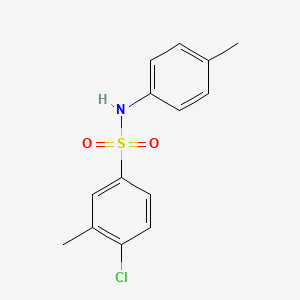

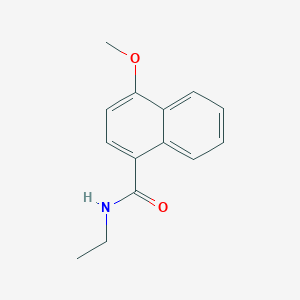
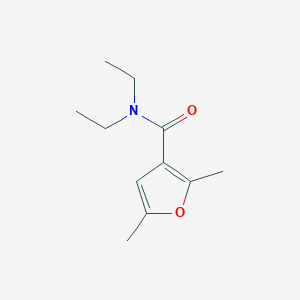
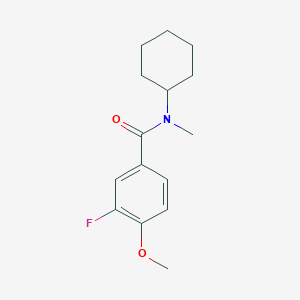
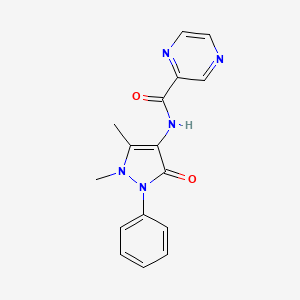
![1'-Propylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500743.png)


